Cyclododecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.7X10-3 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Material Science

- Crystallization: Cyclododecane is used as a solvent for crystallizing various materials, including pharmaceuticals and organic electronics. Its low freezing point and relatively non-reactive nature make it a suitable choice for controlled crystallization processes [].

- Phase Change Materials (PCMs): Research explores the use of cyclododecane as a PCM due to its ability to absorb and release heat during phase transitions (solid to liquid and vice versa). This property makes it potentially valuable for thermal energy storage applications [].

Environmental Science

- Microbial degradation: Studies investigate the biodegradation of cyclododecane by microorganisms. Understanding this process is crucial for assessing its environmental impact and potential applications in bioremediation [].

- Biodiesel production: Cyclododecane has been explored as a potential feedstock for biodiesel production. However, further research is needed to optimize the conversion process and ensure its economic and environmental viability [].

Physics and Chemistry

- Supramolecular chemistry: Cyclododecane's unique ring structure makes it interesting for studying self-assembly and the formation of supramolecular structures. These structures have potential applications in areas like drug delivery and materials science [].

- Organic synthesis: Cyclododecane can serve as a starting material for the synthesis of various organic compounds. Its cyclic structure allows for the creation of specific functional groups, making it valuable for targeted synthesis.

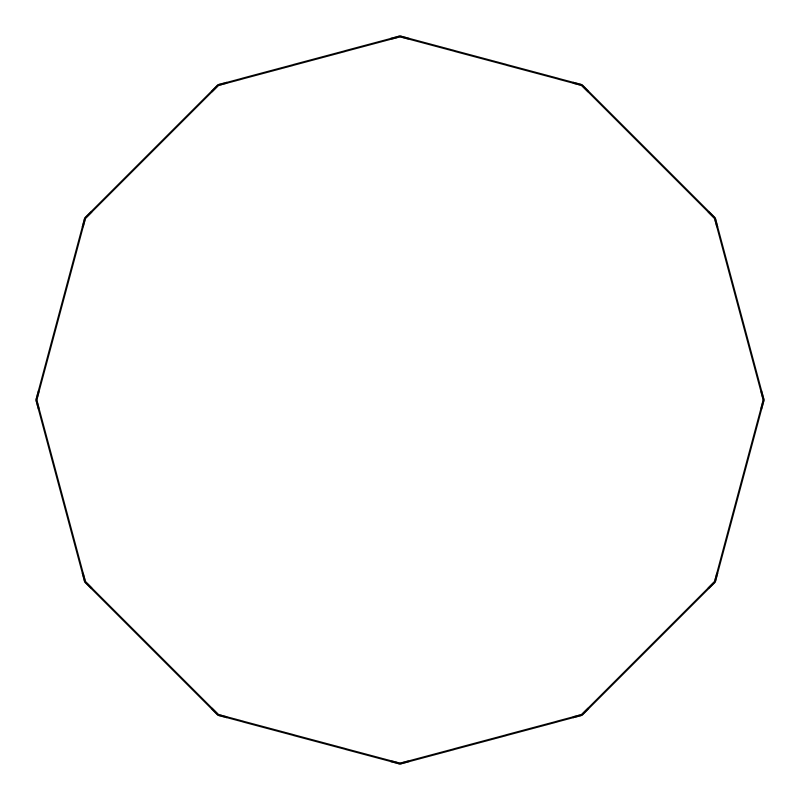

Cyclododecane is an organic compound with the chemical formula C₁₂H₂₄. It appears as a waxy white solid at room temperature and is soluble in nonpolar organic solvents . This compound is notable for its unique cyclic structure, consisting of twelve carbon atoms arranged in a ring, which contributes to its physical properties and reactivity. Cyclododecane has applications in various industrial processes, particularly as an intermediate in the production of Nylon 12 and other synthetic materials .

- Hydrogenation: Cyclododecane can be synthesized through the liquid-phase hydrogenation of 1,5,9-cyclododecatriene using nickel catalysts .

- Reactivity with Acids: It reacts with hydrochloric acid and trifluoroacetic acid, forming various products depending on the reaction conditions .

- Thermal Decomposition: Under high temperatures, cyclododecane can decompose into smaller hydrocarbons.

These reactions highlight its utility in organic synthesis and industrial chemistry.

The primary industrial synthesis of cyclododecane involves:

- Catalytic Trimerization: Butadiene is trimerized to form cyclododecatriene.

- Hydrogenation: The cyclododecatriene is subsequently hydrogenated to yield cyclododecane .

This two-step process is efficient for producing high-purity cyclododecane suitable for various applications.

Cyclododecane has a range of applications across different fields:

- Intermediate for Polymers: It serves as a precursor for laurolactam, which is essential in producing Nylon 12 .

- Temporary Binder: In art restoration and archaeology, it is used as a temporary binder that stabilizes fragile objects and protects water-sensitive materials during conservation processes. Its ability to sublimate slowly makes it ideal for such applications .

- Chemical Production: Cyclododecane is involved in the synthesis of flame retardants and detergents, highlighting its versatility in industrial chemistry .

Studies on cyclododecane's interactions with other chemicals reveal its stability and reactivity profile. It can interact with acids and other reactive species without undergoing significant degradation under standard conditions. Its interactions are primarily governed by its nonpolar characteristics, making it compatible with various organic solvents while being less reactive with polar compounds.

Cyclododecane belongs to a class of compounds known as cycloalkanes. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cyclohexane | C₆H₁₂ | Smaller ring structure; more common in organic solvents. |

| Cyclooctane | C₈H₁₄ | Intermediate size; used in fuel formulations. |

| Cyclopentane | C₅H₁₀ | Smaller ring; lower boiling point; used as a solvent. |

| Decalin | C₁₄H₂₄ | Contains two fused cyclohexane rings; used in organic synthesis. |

Cyclododecane's twelve-membered ring structure distinguishes it from these compounds by providing unique physical properties such as higher melting and boiling points compared to smaller cycloalkanes. Its applications as a temporary binder also set it apart from others in this category.

Cyclododecane, with the chemical formula C₁₂H₂₄, is a cyclic hydrocarbon consisting of twelve carbon atoms arranged in a ring with twenty-four hydrogen atoms. While the exact discovery date isn't precisely documented in the available literature, its industrial importance became evident in the mid-20th century. The compound gained significant prominence in the 1960s when its role as a precursor in polymer production was established. In 1963, Chemische Werke Hüls AG introduced VESTAMID®, a polyamide 12 produced through a process that involved cyclododecane as an intermediate.

The conservation field discovered cyclododecane's unique applications much later. It was first proposed as a conservation material in Germany in 1995 by Hans Michael Hangleiter, Elizabeth Jägers, and Erhardt Jägers. Since then, its use has expanded rapidly across various conservation disciplines due to its distinctive sublimation properties.

Significance in Academic Research

Cyclododecane has become a subject of significant academic interest due to its unique physical and chemical properties. Its ability to sublime at room temperature makes it particularly valuable for temporary applications where subsequent removal would otherwise be challenging or potentially damaging. This property has made it an important compound in conservation science, where researchers have extensively documented its effectiveness as a temporary consolidant, fixative, and protective barrier.

Beyond conservation, cyclododecane has been studied for its role in industrial processes, particularly as an intermediate in the production of nylon 12 and other polymers. The chemistry of its production, including the trimerization of butadiene and subsequent hydrogenation, has been examined in detail, contributing to improved industrial processes and better understanding of cyclic hydrocarbon chemistry.

Current Research Trends and Challenges

Current research on cyclododecane spans multiple disciplines. In conservation science, researchers are investigating its sublimation rates under various conditions, residue analysis, and application methodologies. A significant challenge in this field is understanding the factors affecting sublimation rates, which can vary based on temperature, film thickness, porosity of the substrate, and air exchange over the surface.

In materials science, innovative applications are emerging. Recent research published in Nature Communications (2024) explores using cyclododecane in fabricating suspended two-dimensional materials. This application leverages its sublimation properties to create clean transfer methods for delicate materials.

Industrial researchers continue to optimize cyclododecane's role in polymer production, while environmental scientists study its biodegradation pathways. One notable study demonstrated that the gram-positive bacterium Rhodococcus ruber CD4 can oxidize cyclododecane to corresponding alcohol and ketone compounds, which are then subject to ring fission by a Baeyer-Villiger oxygenase.

Experimental investigations into cyclododecane’s conformations have revealed a preference for a square configuration in both solid and gas phases. This conformation features three carbon-carbon bonds per side, arranged in an anti-zigzag pattern that minimizes transannular hydrogen-hydrogen interactions [1] [4]. Electron diffraction and X-ray crystallography studies confirm that this square geometry dominates due to its ability to reduce torsional strain while maintaining staggered hydrogen positions [1] [4]. Nuclear magnetic resonance (NMR) analyses at low temperatures further support the stability of this conformation, showing no evidence of rapid interconversion between alternative structures in solution [1].

Compared to smaller cycloalkanes like cyclooctane or cyclodecane, cyclododecane’s larger ring size allows for greater flexibility, enabling partial alleviation of angle strain. For instance, cyclooctane adopts a boat-chair conformation with significant torsional strain, whereas cyclododecane’s square structure achieves bond angles close to the tetrahedral ideal (111–115°) [1] [4]. This structural relaxation is attributed to the decreased electron density overlap between adjacent hydrogens, which diminishes steric repulsion [5].

Theoretical Investigation of Structural Properties

Quantum mechanical calculations, including density functional theory (DFT) and ab initio methods, have been employed to model cyclododecane’s electronic and geometric features. These studies predict that the square conformation’s stability arises from the optimal balance between bond-length distortion and dihedral angle strain [1] [4]. For example, DFT simulations at the B3LYP/6-31G* level indicate that the square geometry maintains C–C bond lengths of 1.52–1.54 Å, closely matching experimental values derived from rotational spectroscopy [1] [3].

Theoretical models also highlight the role of non-covalent interactions in directing conformational preferences. Transannular H···H distances in cyclododecane exceed 2.5 Å in the square conformation, reducing steric clashes compared to puckered or twisted geometries [1]. Additionally, molecular mechanics forcefields parameterized for cyclododecane accurately reproduce its gas-phase behavior, confirming the validity of theoretical approaches in predicting macrocyclic conformations [3].

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of cyclododecane, particularly its ring puckering motions and conformational transitions. Trajectory analyses reveal that the square conformation persists as the global minimum, with occasional fluctuations into higher-energy states characterized by partial folding or twisting [1] [4]. These transitions occur on the picosecond timescale and are thermally activated, with energy barriers of approximately 3–5 kcal/mol separating the square structure from less stable conformers [1].

Comparative MD studies between cyclododecane and smaller cycloalkanes demonstrate distinct dynamic profiles. For instance, cyclododecane exhibits slower conformational interconversion rates than cyclooctane due to its larger activation energy requirements [4]. This reduced flexibility is consistent with its lower ring strain and greater thermodynamic stability [5].

Conformational Flexibility of Medium and Large Rings

The conformational landscape of cyclododecane contrasts sharply with that of medium-sized rings (8–11 members). Medium rings, such as cyclooctane, face competing steric and torsional strains that force non-planar geometries, whereas cyclododecane’s larger size permits near-planar arrangements [1] [4]. This difference is quantified by strain energy calculations, which show that cyclododecane’s total ring strain is less than 10% of that observed in cyclopropane [5].

Large rings also exhibit polymorphic behavior in the solid state, as seen in cyclotetradecane and cyclododecane. X-ray diffraction data indicate that these macrocycles can adopt multiple packing arrangements without significant energy penalties, a property linked to their conformational degeneracy [1]. In contrast, medium rings like cyclononane display limited polymorphism due to their rigid, strain-minimized geometries [4].

Comparison with Other Cycloalkanes

Cyclododecane’s structural features are best understood in the context of broader cycloalkane chemistry. The table below summarizes key conformational and energetic differences:

| Cycloalkane | Ring Size | Predominant Conformation | Total Ring Strain (kcal/mol) | Key Stabilizing Factors |

|---|---|---|---|---|

| Cyclopropane | 3 | Planar | 27.4 | N/A |

| Cyclohexane | 6 | Chair | 0.0 | Staggered hydrogens |

| Cyclooctane | 8 | Boat-chair | 9.8 | Partial staggering |

| Cyclododecane | 12 | Square | <2.0 | Anti-zigzag C-C bonds |

Cyclohexane’s chair conformation eliminates angle and torsional strain entirely, serving as the gold standard for stability [4] [5]. In contrast, cyclododecane achieves stability through conformational flexibility, allowing localized adjustments to minimize strain. This adaptability is absent in smaller rings, which are constrained by their rigid geometries [1] [4].

Theoretical comparisons further reveal that cyclododecane’s electron density distribution is more uniform than that of strained cycloalkanes. Natural bond orbital (NBO) analyses show minimal charge transfer between carbon and hydrogen atoms, indicating negligible electronic contributions to ring strain [3]. This electronic neutrality distinguishes cyclododecane from polar macrocycles like cyclododecanone, where ketone groups introduce dipole-dipole interactions [1].

The primary industrial route for cyclododecane production begins with the catalytic trimerization of 1,3-butadiene to form 1,5,9-cyclododecatriene. This fundamental step represents one of the most significant commercial applications of transition metal catalysis in the chemical industry. The trimerization process employs a sophisticated catalyst system comprising titanium tetrachloride and ethylaluminum sesquichloride as the co-catalyst [1] [2].

The mechanism of butadiene trimerization involves the coordination of three butadiene molecules to a titanium center, followed by cyclization to form the twelve-membered ring structure. Research has demonstrated that titanium catalysts predominantly produce the important cis,trans,trans-isomer of cyclododecatriene, which constitutes approximately 98.5% of commercial cyclododecatriene samples [1]. The all-trans isomer accounts for about 1%, while the cis,cis,trans-isomer represents approximately 0.3% of the product mixture [1].

Industrial trimerization typically operates at temperatures ranging from 70 to 80 degrees Celsius under a pressure of approximately 2 bar [3] [2]. Under these optimized conditions, the yield of cyclododecatriene through titanium-catalyzed trimerization methods consistently exceeds 80% [4]. The production capacity for cyclododecatriene reached 8000 tons in 1995, highlighting the commercial significance of this process [4].

The trimerization reaction is slightly exothermic, necessitating careful temperature control to maintain optimal selectivity and prevent the formation of unwanted higher oligomers . The principal side products include dimers and higher oligomers of butadiene, which are typically separated during downstream processing [4]. Alternative catalyst systems, including nickel and chromium-based catalysts, have been investigated but primarily produce the all-trans isomer rather than the industrially preferred cis,trans,trans-configuration [4].

The ethylaluminum sesquichloride co-catalyst serves multiple functions beyond simple activation of the titanium center. It generates aluminum hydrides through beta-elimination of ethylene, which subsequently reduce titanium(IV) to the catalytically active titanium(III) species [1]. These aluminum hydrides can also participate in side reactions, leading to the formation of various reduced cyclododecane byproducts through hydroalumination pathways [1].

Recent developments in trimerization technology have focused on continuous reactor systems to improve process efficiency and product quality. Continuous stirred tank reactors and plug flow reactors have been successfully implemented for industrial cyclododecatriene production, offering advantages in terms of consistent product quality and operational stability [6].

Hydrogenation Processes

The conversion of cyclododecatriene to cyclododecane represents the second critical step in the industrial synthesis pathway. This hydrogenation process employs heterogeneous catalysis using supported metal catalysts, primarily palladium and nickel systems, under carefully controlled reaction conditions [3] [7].

Liquid-phase hydrogenation using nickel catalysts operates at approximately 200 degrees Celsius under pressures ranging from 10 to 15 bar [3]. These conditions ensure complete saturation of all three double bonds in the cyclododecatriene molecule while maintaining high selectivity for the desired cyclododecane product. The process achieves remarkable purity levels, with commercial cyclododecane typically exhibiting 99.6% purity [8].

Palladium-based catalysts, particularly palladium supported on activated carbon or aluminum oxide, offer superior activity and selectivity for the hydrogenation process. The use of 5% palladium on activated carbon has been extensively documented, achieving cyclododecene selectivity of approximately 94% when used for partial hydrogenation [9]. For complete hydrogenation to cyclododecane, similar catalyst systems demonstrate excellent performance under milder conditions.

Gas-phase hydrogenation represents an advanced approach for cyclododecatriene conversion, offering several advantages over liquid-phase processes. Research has demonstrated that gas-phase hydrogenation over palladium/aluminum oxide catalysts can achieve cyclododecene selectivity above 90% at conversion rates exceeding 99.5% [9]. The process operates at temperatures between 100 and 180 degrees Celsius under relatively low pressures of approximately 1.1 bar [9].

The hydrogenation mechanism involves the adsorption of both hydrogen and cyclododecatriene molecules onto the metal catalyst surface, followed by sequential addition of hydrogen atoms to the carbon-carbon double bonds. The reaction proceeds through cyclododecadiene intermediates before reaching the final cyclododecane product. Control of reaction conditions, particularly hydrogen partial pressure and temperature, is crucial for achieving optimal selectivity and preventing over-hydrogenation or catalyst deactivation [10].

Selective hydrogenation to cyclododecene, an important intermediate, requires precise control of reaction parameters. Studies have shown that the Reynolds number in gas-phase processes should exceed 100, preferably greater than 200, to achieve improved selectivity through reduced backmixing [9]. The Bodenstein number, which characterizes the degree of axial mixing, should be maintained above 100 for optimal performance [9].

Advanced hydrogenation processes incorporate staged hydrogen addition to improve selectivity and reaction control. Research indicates that feeding two-thirds of the total hydrogen at the reactor inlet and introducing the remainder at a point where cyclododecatriene has largely reacted can enhance overall process efficiency [9]. The total molar amount of hydrogen is typically maintained between 0.9 and 1.2 times the theoretical requirement for complete hydrogenation [9].

Production Challenges and Optimization

Industrial cyclododecane production faces several significant challenges that require continuous optimization efforts to maintain economic viability and product quality. Catalyst deactivation represents one of the most persistent issues, particularly in the hydrogenation step where catalyst poisoning by impurities and sintering at elevated temperatures can significantly reduce catalyst lifetime and increase operational costs [14].

Heat management poses substantial challenges due to the exothermic nature of both trimerization and hydrogenation reactions. Inadequate temperature control can lead to safety risks, equipment damage, and formation of unwanted byproducts. Advanced heat exchanger designs and temperature profiling strategies have been developed to address these challenges, incorporating multiple cooling stages and precise temperature monitoring systems [14].

Mass transfer limitations in gas-liquid-solid systems significantly impact reaction rates and conversion efficiency. Poor mass transfer between phases can reduce overall productivity and lead to non-uniform product quality. Optimization strategies include enhanced mixing systems, optimal flow regime selection, and reactor design modifications to improve interfacial contact between reactants [14].

Selectivity control remains a critical challenge, particularly in preventing over-hydrogenation that converts valuable intermediates to less useful fully saturated products. Advanced process control systems employ real-time monitoring of hydrogen partial pressure and staged hydrogen addition to maintain optimal selectivity. Carbon monoxide addition has been investigated as a method to enhance selectivity, with partial pressures ranging from 10 to 1000 Pascal demonstrating beneficial effects [9].

Product separation challenges arise from the complex mixture of products formed during synthesis, including various isomers and partially hydrogenated intermediates. Traditional distillation methods may be insufficient for achieving required purity levels, necessitating the implementation of advanced separation technologies such as membrane-based systems and specialized chromatographic techniques [14].

Environmental regulations impose additional challenges related to waste gas treatment and solvent recovery. Compliance with increasingly stringent environmental standards requires investment in advanced pollution control equipment and development of cleaner production technologies. Process integration strategies focus on waste minimization and energy optimization to reduce environmental impact while maintaining economic competitiveness [14].

Raw material cost volatility presents ongoing economic challenges, with butadiene and hydrogen prices subject to significant fluctuations based on petroleum market conditions and industrial demand. Producers have implemented various strategies to mitigate these risks, including long-term supply contracts, backward integration into butadiene production, and development of alternative feedstock sources [14].

Optimization efforts have focused on developing more efficient catalyst systems with improved stability and selectivity. Research into single-atom catalysts and advanced support materials offers potential for enhanced performance while reducing noble metal requirements. Process intensification through microreactor technology and continuous flow systems presents opportunities for improved heat and mass transfer with reduced equipment footprint [15].

Advanced process control systems incorporating artificial intelligence and machine learning algorithms enable real-time optimization of reaction conditions based on continuous monitoring of multiple process parameters. These systems can predict optimal operating conditions and automatically adjust process variables to maintain peak performance while minimizing energy consumption and waste generation [16].

Predictive maintenance strategies utilizing condition monitoring and data analytics help minimize unplanned downtime and extend equipment life. These approaches are particularly valuable for catalyst management, enabling optimization of catalyst replacement schedules and regeneration procedures to minimize production interruptions [16].

Physical Description

Color/Form

XLogP3

Boiling Point

247 °C

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

Cyclododecane ... is obtained by catalytic hydrogenation of 1,5,9-cyclododecatriene.

General Manufacturing Information

Cyclododecane: ACTIVE

THE SUBLIMATING COMPOUND CYCLODODECANE CAN BE EMULSIFIED IN WATER IN THE PRESENCE OF SURFACTANTS. THE EMULSION CAN BE USED TO EMULSIFY PESTICIDES.